Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate
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Overview
Description
Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is a chemical compound with the molecular formula C12H23N3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various organic molecules and has applications in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Protection of the amine group: The amine group of piperazine is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Cyclization: The protected piperazine undergoes cyclization to form the octahydropyrrolo[1,2-a]piperazine ring system.
Deprotection: The tert-butyl protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Drug Discovery: The compound serves as a building block for the development of new drugs with potential therapeutic effects.
Biological Studies: It is used in biological research to study the effects of piperazine derivatives on various biological pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl (7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate
Uniqueness
Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is unique due to its specific ring structure and the presence of both amino and tert-butyl groups. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C12H23N3O2 |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 7-amino-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-5-4-14-7-9(13)6-10(14)8-15/h9-10H,4-8,13H2,1-3H3 |
InChI Key |
KJFSMKNIMGVVDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CC2C1)N |
Origin of Product |
United States |
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